molecular formula C11H19NO B13655243 {8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol

{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol

Katalognummer: B13655243
Molekulargewicht: 181.27 g/mol
InChI-Schlüssel: ZRYVTIAQEHWGCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol is a chemical intermediate of significant interest in advanced medicinal chemistry and pharmacology research, particularly in the development of novel synthetic opioids. This compound features the 8-azabicyclo[3.2.1]octane scaffold, a core structure prevalent in tropane alkaloids and known for its three-dimensional rigidity, which is valuable for exploring ligand-receptor interactions . The cyclopropyl substitution on the bridge nitrogen and the hydroxymethyl functional group at the 3-position make it a versatile building block for further chemical modification. Recent scientific investigations have revealed that conformational constraint applied to piperazine-like structures, leading to the 8-azabicyclo[3.2.1]octane scaffold, can profoundly alter activity at the μ-opioid receptor (MOR) . While researchers initially aimed to design MOR antagonists for use as rescue agents, this structural modification serendipitously led to a new chemotype of potent MOR agonists . One such prototype, derived from a similar structural class, demonstrated potent agonist efficacy in vitro but with a potentially enhanced safety profile compared to fentanyl, as it did not produce the same degree of profound respiratory depression in animal models . This highlights the critical importance of molecular geometry in opioid receptor signaling and the value of this scaffold for discovering agents with biased signaling properties. As such, this compound serves as a critical precursor for synthesizing and evaluating novel compounds aimed at dissecting the pathways responsible for analgesia versus adverse effects. This product is presented For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C11H19NO

Molekulargewicht

181.27 g/mol

IUPAC-Name

(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl)methanol

InChI

InChI=1S/C11H19NO/c13-7-8-5-10-3-4-11(6-8)12(10)9-1-2-9/h8-11,13H,1-7H2

InChI-Schlüssel

ZRYVTIAQEHWGCJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C3CCC2CC(C3)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategies

The synthesis of {8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol typically follows one or more of these approaches:

These strategies are designed to construct the bicyclic core with appropriate substitution and stereochemistry.

Preparation via Enantioselective Synthesis Starting from Chiral Pool

A prominent method involves starting from naturally occurring enantiopure building blocks to ensure stereochemical fidelity in the bicyclic framework. This approach leverages:

The key step is the formation of the bridged seven-membered ring system, which is challenging due to ring strain and stereochemical demands. The synthesis often proceeds through:

  • Cyclopropanation of pyrroles or furans with diazo compounds to generate cyclopropanated heterocycles.
  • Subsequent [3+2]-cycloaddition cascades under microwave irradiation to yield 8-azabicyclo[3.2.1]octane derivatives with the cyclopropyl substituent incorporated.

This methodology provides access to enantiomerically enriched intermediates suitable for further functionalization to the methanol derivative.

Functional Group Transformations on 8-Azabicyclo[3.2.1]octane Derivatives

The core bicyclic structure can also be accessed via functionalization of 8-azabicyclo[3.2.1]octane derivatives bearing suitable leaving groups or protected functionalities. Key steps include:

Synthesis of Key Intermediates: 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Derivatives

A crucial intermediate in the synthesis is 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester, which undergoes further transformations to introduce the cyclopropyl group and the methanol substituent. Preparation involves:

  • Treatment of the keto ester with lithium bis(trimethylsilyl)amide (LHMDS) in anhydrous THF at low temperatures (-78°C to -70°C) to generate enolates.
  • Reaction with N-phenylbis(trifluoromethanesulfonyl)imide (trifluoromethanesulfonylating agent) to form triflate intermediates, which are excellent leaving groups for subsequent substitution reactions.
  • Purification by silica gel chromatography using ethyl acetate/petroleum ether mixtures to afford high-purity triflate derivatives.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 8-position is introduced via:

  • Use of cyclopropyl-containing chiral starting materials such as (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride, which can be incorporated into the bicyclic framework through nucleophilic substitution or cross-coupling reactions.
  • Palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (S_NAr) reactions on suitably functionalized pyrimidine or pyridine intermediates to install the cyclopropyl moiety with high regio- and stereoselectivity.

Final Conversion to this compound

The final steps to obtain the target methanol derivative involve:

  • Reduction or substitution reactions at the 3-position to convert keto or halide intermediates into the corresponding methanol group.
  • Purification by reverse-phase chromatography or silica gel chromatography to isolate the desired compound in high purity.
  • Typical reaction conditions include mild heating, inert atmosphere (argon or nitrogen), and use of polar aprotic solvents such as THF or dichloromethane.

Summary Table of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Enolate formation Lithium bis(trimethylsilyl)amide, THF, -78°C >90 Low temperature to control regioselectivity
Triflate formation N-phenylbis(trifluoromethanesulfonyl)imide, THF, rt 95-99 Excellent leaving group for substitution
Mitsunobu substitution Diethylazodicarboxylate, triphenylphosphine, THF, N2 60-80 For coupling phenols or amines at 3-position
Base-mediated substitution K2CO3 (aq), 90°C, 18 h 70-85 Promotes nucleophilic substitution
Cross-coupling (Pd-catalyzed) Pd catalyst, suitable ligands, mild heating 50-75 For installing cyclopropyl substituent
Final purification Silica gel or reverse-phase chromatography - Ensures high purity for biological evaluation

Research Outcomes and Applications

  • The described synthetic routes enable the preparation of this compound with high stereochemical purity and yields suitable for medicinal chemistry applications.
  • The compound serves as a scaffold for drug discovery, particularly as an inhibitor or modulator in neurological and enzymatic targets due to its tropane-like bicyclic structure.
  • The methodologies highlight the importance of combining classical organic transformations (Mitsunobu, triflate formation) with modern catalytic and microwave-assisted techniques for efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary, but they often involve controlled temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of {8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

The benzyl substituent introduces aromaticity, which may improve blood-brain barrier penetration but reduces solubility . Fluoro substitution (as in the hydrochloride salt) adds electronegativity, altering binding affinity to target receptors .

Hydrogen-Bonding Capacity: The pyridinyl analog has 2 donors and 3 acceptors, making it more polar and suitable for interactions with hydrophilic binding pockets .

Biologische Aktivität

{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol is a compound belonging to the tropane alkaloid family, characterized by its unique bicyclic structure and the presence of a cyclopropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various neurotransmitter receptors.

Chemical Structure and Properties

The molecular formula for this compound is C11H20N2, and it features a bicyclic amine structure with a tertiary amine classification. The presence of the cyclopropyl group is significant as it may enhance the compound's biological activity compared to other similar compounds.

PropertyValue
IUPAC Name(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl)methanol
Molecular FormulaC11H20N2
Molecular Weight180.29 g/mol
CAS Number1210483-54-7

The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors, particularly those associated with dopaminergic and adrenergic signaling pathways. Research indicates that this compound may act as a selective ligand for certain receptors, influencing neurotransmitter release and uptake mechanisms critical in various neurological processes.

Target Receptors

  • Dopamine Receptors : Potential involvement in modulating dopaminergic pathways.
  • Adrenergic Receptors : Possible effects on adrenergic signaling, which is vital for cardiovascular and central nervous system functions.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several significant effects:

  • Antagonistic Effects : Studies have shown that compounds related to this structure can act as antagonists at certain receptor sites, particularly kappa opioid receptors, which are involved in pain modulation and mood regulation .
  • Vasopressin Receptor Antagonism : A series of 8-azabicyclo[3.2.1]octan derivatives have been identified as potent antagonists of the vasopressin V(1A) receptor, indicating potential applications in treating conditions related to fluid balance and blood pressure regulation .

Case Study 1: Kappa Opioid Receptor Antagonists

A study focused on the structure-activity relationship (SAR) of 8-azabicyclo[3.2.1]octan derivatives highlighted modifications that increased selectivity for kappa opioid receptors, suggesting that structural variations can significantly impact biological activity .

Case Study 2: Vasopressin V(1A) Receptor Antagonists

Research revealed that specific analogs of {8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yloxy-benzamide} exhibited high affinity for vasopressin V(1A) receptors, showcasing the therapeutic potential of these compounds in managing cardiovascular conditions .

Q & A

Q. Yield Optimization :

StepKey ParametersYield Range
Cyclopropane AdditionCatalyst (e.g., Pd(OAc)₂), 80°C, 12h60-75%
HydroxymethylationNaBH₄, 0°C, 2h70-85%
Final PurificationGradient elution (CH₂Cl₂:MeOH 95:5)>95% purity

Steric hindrance from the bicyclic framework may reduce reaction efficiency; optimizing solvent polarity and reaction time improves yields .

What safety protocols are essential for handling {8-Cyclopropyl-8-azabicyclo[...]methanol in laboratory settings?

Basic Research Question

  • Hazards : Skin/eye irritation (GHS Category 2/2A) and potential respiratory sensitization .
  • Protective Measures :
    • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
    • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .

How does the cyclopropyl substituent influence the compound’s pharmacokinetic and pharmacodynamic properties?

Advanced Research Question
The cyclopropyl group enhances:

  • Metabolic Stability : The rigid, non-planar structure reduces cytochrome P450-mediated oxidation, prolonging half-life compared to methyl or propyl analogs .
  • Target Binding : Computational docking (e.g., AutoDock Vina) shows cyclopropyl’s lipophilicity improves affinity for serotonin transporters (SERT) by filling hydrophobic pockets. Ki values for SERT inhibition are ~15 nM vs. ~50 nM for methyl-substituted analogs .

Q. Structural Comparison :

SubstituentLogPSERT Ki (nM)Metabolic Half-life (h)
Cyclopropyl2.115 ± 24.5
Methyl1.850 ± 52.0
Propyl2.520 ± 33.8

Data derived from rodent liver microsome assays and radioligand binding studies .

What analytical techniques validate the stereochemical purity of {8-Cyclopropyl-8-azabicyclo[...]methanol?

Advanced Research Question

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 85:15, 1 mL/min) to resolve enantiomers. Retention times: 8.2 min (R) vs. 10.5 min (S) .
  • NMR Spectroscopy : 1^1H-NMR (500 MHz, CDCl₃) shows distinct coupling patterns for axial vs. equatorial protons (e.g., δ 3.45 ppm, J = 10 Hz for axial -CH₂OH) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular formula (C₁₁H₁₉NO, [M+H]⁺ m/z calc. 182.1545, observed 182.1542) .

How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) permeability?

Advanced Research Question

  • In Silico Predictors : Tools like SwissADME predict BBB penetration via parameters like topological polar surface area (TPSA). Ideal TPSA for CNS drugs: <70 Ų. For {8-Cyclopropyl...}methanol, TPSA = 40 Ų (favorable) .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) reveal cyclopropyl’s role in reducing desolvation energy during BBB transit. Free energy barriers for BBB permeation are ~5 kcal/mol lower than propyl analogs .

Q. Design Strategy :

  • Introduce electron-withdrawing groups (e.g., -CF₃) to enhance solubility without increasing TPSA .
  • Modify the bicyclic framework’s bridgehead to reduce P-glycoprotein efflux (e.g., replacing N-methyl with N-allyl) .

What contradictions exist in the literature regarding this compound’s mechanism of action?

Advanced Research Question

  • Dopamine Transporter (DAT) Affinity : Some studies report DAT inhibition (IC₅₀ = 120 nM) , while others show negligible activity (>1 µM) due to differences in assay conditions (e.g., cell lines vs. native tissue) .
  • Metabolite Activity : Conflicting data on whether the primary metabolite (3-carboxylic acid derivative) retains pharmacological activity. Radiolabeled tracer studies in rats suggest 10% activity retention, but in vitro assays show none .

Resolution : Use standardized assays (e.g., HEK293 cells overexpressing human transporters) and control for metabolite interference via LC-MS/MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.